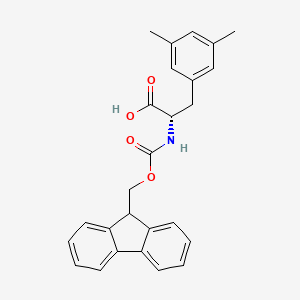

Fmoc-L-Phe(3,5-Me2)-OH

Description

The exact mass of the compound this compound is 415.17835828 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-(3,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-16-11-17(2)13-18(12-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSAOASBWBMFGU-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Fmoc-L-Phe(3,5-Me2)-OH, a derivative of phenylalanine, is notable for its applications in peptide synthesis and potential biological activities. This article explores the compound's biological activity, focusing on its role in peptide synthesis, structural biology, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fmoc Group : Provides protection during peptide synthesis.

- 3,5-Dimethyl Substitution : Enhances hydrophobicity and may influence biological interactions.

The molecular formula is , with a molecular weight of 345.39 g/mol. The presence of the dimethyl groups on the aromatic ring can affect the compound's steric and electronic properties, which are crucial for its biological activity.

Applications in Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) . Its advantages include:

- High Yield and Purity : The Fmoc protecting group allows for efficient coupling reactions while minimizing side reactions.

- Stability : The compound's structure enhances the stability of peptides against enzymatic degradation, making it suitable for therapeutic applications .

Table 1: Comparison of this compound with Other Amino Acids

| Property | This compound | Fmoc-L-Phe-OH | Fmoc-L-Thr-OH |

|---|---|---|---|

| Molecular Weight (g/mol) | 345.39 | 303.35 | 263.25 |

| Yield in SPPS (%) | High | Moderate | High |

| Stability to Hydrolysis | High | Moderate | Low |

| Hydrophobicity | High | Moderate | Low |

Biological Activity and Therapeutic Potential

Recent studies have indicated that derivatives of phenylalanine, including this compound, exhibit various biological activities:

- Antimicrobial Activity : Some studies suggest that phenylalanine derivatives can inhibit bacterial growth. The dimethyl substitution may enhance this effect by increasing lipophilicity .

- Cell Signaling : Peptides synthesized using this compound have been shown to interact with cell surface receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis .

- Drug Delivery Systems : The ability to conjugate peptides with biomolecules makes this compound a candidate for targeted drug delivery systems .

Case Studies

Case Study 1: Antimicrobial Peptide Development

In a recent study on antimicrobial peptides synthesized using this compound, researchers found that these peptides exhibited significant activity against gram-positive bacteria. The dimethyl groups were hypothesized to enhance membrane penetration due to increased hydrophobic interactions .

Case Study 2: Peptide-Based Cancer Therapy

Another study explored the use of peptides containing this compound in cancer therapy. These peptides were designed to target specific cancer cell receptors and showed promise in inhibiting tumor growth in vitro and in vivo models .

Scientific Research Applications

Role in Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Phe(3,5-Me2)-OH serves as a critical building block in SPPS, enabling the incorporation of modified amino acids into peptide sequences. Its use enhances the stability and biological activity of peptides, which is crucial for therapeutic applications .

2.2 Case Study: Therapeutic Peptides

Recent studies have demonstrated that peptides synthesized with this compound exhibit improved binding affinities to target proteins. For instance, a p53-derived peptide modified with this amino acid showed enhanced inhibition constants when tested against Mdm4, indicating its potential in cancer therapy .

Applications in Drug Development

3.1 Enhanced Binding Affinity

The incorporation of this compound into peptide sequences has been linked to increased binding affinity due to the presence of halogen bonds formed by the aromatic moieties . This property is particularly advantageous in developing inhibitors for protein-protein interactions.

3.2 Fragment-Based Drug Discovery

In fragment-based drug discovery, this compound can be utilized to create small molecule libraries that target specific biological pathways. Its ability to form stable interactions with proteins makes it a valuable tool for identifying lead compounds .

The ongoing research into the applications of this compound suggests several promising avenues:

- Optimizing Peptide Libraries: Continued exploration of this compound's role in generating diverse peptide libraries could lead to novel therapeutic agents.

- Investigating Halogen Bonding: Further studies on halogen bonding interactions may unveil new mechanisms for enhancing peptide stability and efficacy.

- Clinical Trials: The transition from laboratory findings to clinical applications remains a critical step for peptides incorporating this amino acid.

Preparation Methods

Standard Fmoc-Cl Coupling

Reagents :

-

3,5-Dimethyl-L-phenylalanine (1 equiv)

-

Fmoc-Cl (1.2 equiv)

-

Sodium carbonate (2.5 equiv)

-

1,4-Dioxane/water (1:1 v/v)

Procedure :

Microwave-Assisted Fmoc Protection

To reduce reaction time, microwave irradiation (50°C, 30 minutes) enhances coupling efficiency. This method achieves >90% conversion with minimized racemization.

Solid-Phase Synthesis Integration

Fmoc-L-Phe(3,5-Me₂)-OH is compatible with Fmoc-SPPS. Key considerations include:

Resin Loading

Deprotection and Cleavage

-

Side-Chain Stability : The 3,5-dimethyl groups resist acidolysis, enabling compatibility with TFA cleavage cocktails.

Analytical Data and Characterization

Challenges and Optimization

-

Regioselectivity : Friedel-Crafts alkylation often produces mixed isomers, necessitating costly purification.

-

Racemization : Prolonged reaction times during Fmoc protection increase racemization risk. Microwave-assisted protocols mitigate this.

-

Solubility : The hydrophobic 3,5-dimethyl groups reduce solubility in aqueous media, complicating SPPS. Additives like DMSO (5% v/v) improve solvation.

Industrial and Research Applications

Q & A

What are the optimal methods for synthesizing Fmoc-L-Phe(3,5-Me2)-OH in solid-phase peptide synthesis (SPPS)?

Basic Research Question

The synthesis of this compound in SPPS requires careful optimization of coupling conditions. Key steps include:

- Resin Activation : Use 2-chlorotrityl chloride (2-ClTrt) resin with a loading capacity of ~0.6 mmol/g, validated via Fmoc quantitation by HPLC .

- Coupling Protocol : Activate this compound with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF, followed by a double coupling step (1 hour each) to ensure complete reaction .

- Deprotection : Use 20% piperidine in DMF for Fmoc removal, repeated twice to minimize residual protecting groups .

Critical Parameters : Monitor coupling efficiency via Kaiser or chloranil tests. Substituent steric effects from 3,5-dimethyl groups may necessitate extended coupling times compared to unmodified Phe derivatives .

How can coupling efficiency be maximized when incorporating this compound into peptide sequences?

Basic Research Question

The steric hindrance of 3,5-dimethyl substituents reduces nucleophilic reactivity, requiring tailored strategies:

- Activation Reagents : HBTU or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA in DMF enhances activation efficiency .

- Double Coupling : Implement two sequential couplings (1 hour each) with fresh reagents to achieve >95% incorporation .

- Microwave Assistance : For challenging sequences, microwave-assisted synthesis at 50°C improves reaction kinetics .

Validation : Confirm coupling success via MALDI-TOF mass spectrometry or HPLC retention time shifts .

What advanced spectroscopic techniques are required to characterize the structural stability of this compound-containing peptides?

Advanced Research Question

The 3,5-dimethyl groups introduce unique conformational constraints, necessitating multi-technique analysis:

- Circular Dichroism (CD) : Resolve β-sheet or helical secondary structures in self-assembled systems. For example, pH-dependent CD spectra can identify transitions between ordered and disordered states .

- X-ray Crystallography : Use SHELXL for high-resolution refinement, but note that steric clashes from methyl groups may require manual adjustment of occupancy parameters .

- NMR Spectroscopy : 1H-13C HSQC and NOESY experiments map methyl group interactions and aromatic stacking in solution .

Data Contradictions : Discrepancies between crystallographic (rigid) and solution (dynamic) structures may arise due to solvent-dependent conformational flexibility .

How do steric effects from 3,5-dimethyl substituents influence the conformational dynamics of this compound in peptide chains?

Advanced Research Question

The 3,5-dimethyl groups impose steric restrictions that alter backbone and side-chain conformations:

- Torsional Constraints : Molecular dynamics simulations show reduced φ/ψ angle flexibility compared to Phe or mono-substituted derivatives, favoring β-sheet or turn motifs .

- Crystallographic Challenges : SHELXL refinements may require manual adjustment of methyl group positions to resolve electron density ambiguities .

- Solvent Interactions : Hydrophobic methyl groups enhance aggregation in aqueous buffers, as evidenced by dynamic light scattering (DLS) and TEM imaging of nanofiber formation .

Experimental Validation : Compare with Fmoc-Phe(4-F)-OH (less steric hindrance) and Fmoc-Phe(3-Cl,5-F)-OH (similar bulk) to isolate steric vs. electronic effects .

What methodologies resolve contradictions in reported self-assembly behaviors of this compound under varying solvent conditions?

Advanced Research Question

Divergent self-assembly outcomes (e.g., nanofibers vs. micelles) arise from solvent polarity and preparation methods:

- Preparation Techniques :

- Thermal-Switch : Heat-cool cycles in DMSO/water mixtures induce β-sheet-rich fibrils .

- pH-Switch : Adjust to pH 4–5 to trigger rapid gelation via protonation of carboxyl groups .

- Solvent-Switch : Gradual water addition to THF solutions produces thermodynamically stable micelles .

- Contradiction Analysis : Use FTIR to differentiate β-sheet (1630 cm⁻¹) vs. random coil (1650 cm⁻¹) structures. TEM and rheology correlate morphology with mechanical properties .

Case Study : Conflicting reports on gel stiffness (1–10 kPa) may stem from variations in solvent evaporation rates or salt concentrations .

How can computational modeling predict the aggregation behavior of this compound in peptide hydrogels?

Advanced Research Question

Molecular dynamics (MD) and density functional theory (DFT) models are critical for rational design:

- MD Simulations : Parameterize methyl group van der Waals radii to predict π-π stacking distances (e.g., 3.8–4.2 Å for aromatic interactions) .

- DFT Calculations : Compare HOMO-LUMO gaps of this compound vs. Fmoc-Phe(3-F,4-Cl)-OH to assess electronic contributions to self-assembly .

- Validation : Overlay computational structures with SAXS (small-angle X-ray scattering) profiles to assess model accuracy .

Limitations : Simulations may underestimate solvent entropy effects, requiring empirical correction factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.